iciA protein
Description
Properties
CAS No. |
138861-88-8 |
|---|---|
Molecular Formula |
C28H46N2O5 |
Synonyms |
iciA protein |
Origin of Product |
United States |
Gene and Genomic Context of Icia
iciA Gene Locus and Chromosomal Mapping (e.g., in Escherichia coli)
In the model organism Escherichia coli K-12, the iciA gene is situated at a specific position on the circular chromosome. It is mapped at approximately 62.8 minutes on the chromosomal map. nih.govnih.govnig.ac.jppnas.org The gene contains an open reading frame (ORF) that codes for a protein consisting of 297 amino acids. nih.govnih.govpnas.org This corresponds to a coding sequence length of 894 base pairs. nig.ac.jp The iciA gene is located in proximity to the serA gene, with transcription occurring in opposite directions. pnas.org
| Organism | Gene Name | Chromosomal Map Position | ORF Size (amino acids) | CDS Length (bp) |
| Escherichia coli K-12 | iciA | 62.8 minutes | 297 | 894 |
Transcriptional Organization and Regulation of the iciA Gene
Analysis of the DNA sequence upstream of the iciA coding region in Escherichia coli has not revealed the presence of canonical -35 or -10 promoter sequences typically found in bacterial genes. pnas.org Downstream of the iciA coding sequence, an inverted repeat structure has been identified, suggesting a potential role in transcriptional termination. pnas.org
While the IciA protein is known to act as a transcriptional regulator for other genes, such as dnaA and nrd, the specific mechanisms governing the transcriptional regulation of the iciA gene itself are not extensively detailed in the available research. asm.orgnih.govnih.govfrontiersin.org Studies have indicated that a DNA fragment containing the iciA gene along with its upstream region is sufficient for iciA expression, implying that the necessary promoter elements are located within this region, although their precise nature and regulatory factors are not fully characterized in the provided sources. pnas.org
Conservation of iciA Gene Homologs Across Prokaryotic Organisms
The this compound exhibits homology to the LysR family of prokaryotic regulatory proteins. nih.govnih.govpnas.orgkoreascience.kr The LysR-type transcriptional regulators (LTTRs) represent a diverse and widespread family of bacterial regulators. nih.govnih.govpnas.org
Homologs of the iciA gene or proteins with similar functions have been observed in other prokaryotic species. For instance, a counterpart of IciA has been studied in Mycobacterium tuberculosis, where it also binds to the AT-rich region of the origin of replication (oriC) and can inhibit DNA unwinding in vitro. frontiersin.org In the genus Aeromonas, a gene closely related to iciA has been identified located downstream of luxRI homologs, suggesting a possible link between cell division regulation and quorum sensing in these bacteria. researchgate.net The presence of iciA homologs in diverse bacterial species underscores the potential evolutionary conservation of its role, possibly within the broader context of DNA replication control and potentially other cellular processes.
Molecular Structure and Characteristics of Icia Protein
Primary Sequence Features and Domain Architecture
The iciA gene encodes a protein consisting of 297 amino acids, resulting in a calculated mass of 33,471 Da. nih.govnih.govpnas.org Analysis of the primary amino acid sequence reveals the presence of a DNA-binding motif known as the helix-turn-helix (HTH) motif. nih.govnih.govpnas.orgoup.complos.orgkoreascience.krpnas.org This motif is typically located near the N-terminus of the protein and is characteristic of many prokaryotic regulatory proteins. plos.orgkoreascience.kr
IciA exhibits homology to the LysR family of prokaryotic transcriptional regulators. nih.govnih.govpnas.orgoup.compnas.orgkoreascience.krpsu.eduplos.org LysR-type transcriptional regulators (LTTRs) are a diverse family of proteins, most of which function as transcriptional activators and often form homotetramers. nih.govannualreviews.org Each LTTR subunit, typically around 300 residues in length, is composed of an N-terminal DNA-binding domain containing a three-helix bundle, followed by a linker helix and an effector-binding domain comprised of two five-stranded β-sheets with helical crossovers. annualreviews.org The HTH motif is located within the N-terminal DNA-binding domain. annualreviews.org
Sequence features, distinct from domains, are smaller groups of amino acids conferring specific characteristics, such as binding sites or post-translational modification sites, and can be nested within domains. ebi.ac.uk While the presence of the HTH motif in the N-terminal DNA-binding domain is a key feature of IciA's architecture, detailed specific sequence features beyond this motif and its role in DNA binding have been explored in the context of its interaction with DNA sequences like the AT-rich region of oriC and the dnaA promoter region. koreascience.krnih.govoup.com
Oligomeric State and Quaternary Structure
Biophysical studies, including sedimentation and gel filtration experiments, have indicated that IciA protein exists as a homodimer. asm.orgoup.comkoreascience.krpsu.edunih.gov The protein has been described as having an elongated shape with an axial ratio of 8 to 10. koreascience.krpsu.edu
While IciA functions as a dimer, studies on its binding to DNA have revealed that two dimers of this compound can bind to certain sites, such as the IciA I site in the dnaA promoter region. oup.comnih.gov This suggests that while the fundamental oligomeric state is dimeric, higher-order association (e.g., a dimer of dimers) can occur upon DNA binding, which is relevant to its function in transcriptional regulation. nih.govnih.gov This is consistent with the broader characteristics of LysR-type transcriptional regulators, which often function as homotetramers (dimers of dimers) and can exhibit different conformational states within the oligomer. nih.govannualreviews.org
An interactive data table summarizing the oligomeric state and subunit mass is presented below:
| Oligomeric State | Subunit Molecular Mass (Da) |
| Homodimer | 33,471 |
Structural Insights from X-ray Crystallography and Other Biophysical Studies
Efforts have been made to determine the three-dimensional structure of this compound using X-ray crystallography to gain detailed insights into its structure-function relationship. koreascience.kr Crystals of E. coli this compound have been obtained using sodium formate (B1220265) as a precipitant, representing a crucial step towards determining its structure at atomic resolution. koreascience.kr
While a specific high-resolution crystal structure for E. coli IciA (ArgP) might not be widely available in public databases like the Protein Data Bank (PDB) based on the search results, structural studies on homologous LysR-type transcriptional regulators, such as ArgP from Mycobacterium tuberculosis, provide valuable insights into the potential structural organization of IciA. nih.gov The crystal structure of M. tuberculosis ArgP, determined at 2.7 Å resolution, shows a homodimer with each subunit comprising a DNA binding domain and a regulatory domain. nih.gov These studies have revealed distinct conformational states within the dimer and identified different forms of dimers (DBD-type and RD-type). nih.gov Such findings in homologs are important for understanding the potential structural dynamics and DNA interaction mechanisms of IciA.
Other biophysical studies, such as gel-shift assays and DNase I footprinting, have been instrumental in characterizing the interaction of IciA with DNA, revealing specific binding sites in regions like the AT-rich area of oriC and the dnaA promoter. asm.orgkoreascience.krnih.govoup.com These techniques provide information about the protein-DNA complex formation and the specific DNA sequences recognized by IciA, complementing structural data by defining the functional consequences of its binding. koreascience.kroup.com Studies have also investigated IciA's preference for curved DNA, further illuminating its interaction characteristics with its targets. asm.orgplos.orgresearchgate.net
Dna Binding Mechanisms and Specificity
Identification of iciA Protein Binding Sites (e.g., AT-rich regions, 13-mers, oriC)
This compound is known to bind specifically to the origin of chromosomal replication (oriC) in Escherichia coli. nih.govnih.govnih.govnih.gov Its binding site within oriC includes the AT-rich region, which contains three 13-mer repeat sequences. nih.govnih.govnih.govnih.govfrontiersin.orgoup.comnih.gov This binding to the AT-rich region of oriC is crucial for its inhibitory effect on replication initiation, as it blocks the unwinding of this region by the initiator protein DnaA. nih.govplos.orgnih.govfrontiersin.orgnih.gov
Beyond oriC, IciA binding sites have also been identified in the promoter region of the dnaA gene, which encodes the DnaA protein. koreascience.kroup.com Specifically, two distinct IciA binding sites, named IciA site I and IciA site II, were found in the dnaA promoter region using techniques like gel-shift assay and DNase I footprinting. koreascience.kr IciA site I is located upstream of the dnaA promoter 1P, while IciA site II is downstream of promoter 2P. koreascience.kr
IciA has also been shown to bind to the AT-rich regions in the origins of replication of certain plasmids, such as F and R1, but not to pSC101. oup.com This indicates a degree of specificity in its interaction with AT-rich sequences beyond the chromosomal origin.
Sequence Specificity and Recognition Motifs of this compound
While this compound shows a clear preference for AT-rich regions, particularly the 13-mer repeats in oriC, a clear consensus sequence for IciA binding has not been definitively established through sequence comparison of protected regions. koreascience.kroup.com This suggests that IciA might be part of a multimeric complex when binding to double-stranded DNA or that its recognition involves more than just a simple linear sequence motif. koreascience.kr
Despite the lack of a clear consensus sequence from footprinting, studies have proposed that IciA recognizes the 13-mer repeats within the AT-rich region of oriC. oup.com The protein contains a helix-turn-helix motif, which is characteristic of many DNA-binding proteins and is likely involved in its interaction with DNA. nih.govnih.govplos.org
Conformational Changes in DNA Induced by this compound Binding
The binding of this compound to DNA, particularly at the AT-rich region of oriC, is known to inhibit the opening (unwinding) of this region. nih.govplos.orgnih.gov This suggests that IciA binding induces conformational changes in the DNA structure that stabilize the double helix and prevent the unwinding necessary for the initiation of replication by DnaA protein. nih.govplos.org Although specific details about the precise conformational changes are still under investigation, the blockage of DNA opening points to a direct influence of IciA binding on the local DNA structure. nih.govkoreascience.krplos.org
Influence of DNA Topology on this compound Binding (e.g., curved DNA)
This compound has been reported to exhibit affinity for curved DNA sequences in vitro. nih.gov This suggests that DNA topology, such as intrinsic curvature, might influence the binding of this compound. While the precise mechanisms by which curved DNA affects IciA binding are not fully elucidated, the preference for such structures could play a role in targeting IciA to specific genomic locations or modulating its binding affinity. nih.govnih.gov Nucleoid-associated proteins, including IciA, are known to preferentially bind to curved DNA, and these structures can modulate transcription initiation by influencing the interaction of proteins with promoter DNA. nih.govoup.com
Data Table: this compound Binding Sites
| Binding Site | Location | Characteristics | Notes |
| oriC AT-rich region | Origin of chromosomal replication | Contains three 13-mer repeats, AT-rich | Inhibits DNA unwinding by DnaA. nih.govplos.orgnih.govfrontiersin.orgnih.gov |
| dnaA promoter Site I | Upstream of dnaA promoter 1P | Identified by gel-shift and footprinting. koreascience.kr | |
| dnaA promoter Site II | Downstream of dnaA promoter 2P | Identified by gel-shift and footprinting. koreascience.kr | |
| Plasmid F oriS | Origin of replication of plasmid F | AT-rich region | Binds IciA in vitro. oup.com |
| Plasmid R1 origin | Origin of replication of plasmid R1 | AT-rich region | Binds IciA in vitro. oup.com |
| Curved DNA sequences | Various genomic locations | Non-sequence specific affinity observed in vitro. nih.gov | May influence binding affinity/targeting. nih.govnih.gov |
Role in Dna Replication Initiation
iciA Protein as an Inhibitor of Chromosomal Replication Initiation
This compound functions as an inhibitor of chromosomal DNA replication initiation in E. coli, specifically at the oriC locus koreascience.krnih.govasm.orgpnas.orgresearchgate.netnih.gov. Studies have shown that IciA exerts a negative influence on replication initiation in vitro nih.govoup.complos.org. It is proposed that this protein contributes to the regulation of chromosome replication by hindering the unwinding of the AT-rich region within oriC oup.com. This inhibitory action takes place at a very early stage of the replication initiation process in vitro nih.govplos.org.
Mechanistic Inhibition of oriC Opening by this compound
The inhibitory mechanism of this compound involves its specific binding to the AT-rich region within oriC, which subsequently blocks the initiation of chromosomal DNA replication koreascience.krplos.org. This binding event prevents the opening of the AT-rich region, a crucial step mediated by the initiator protein DnaA and other factors necessary for replication initiation nih.govplos.orgnih.gov.
While this compound binds to the 13-mer repeat sequences located within oriC, its binding does not impede the binding of the primary initiator protein, DnaA, to its distinct 9-mer DnaA boxes nih.gov. Instead, the interaction of IciA with the 13-mers effectively blocks the subsequent interaction of DnaA protein with these same 13-mer regions nih.gov. This suggests a mechanism of interference with DnaA's function at the AT-rich unwinding element rather than direct competition for identical binding sites. DnaA is essential for recognizing the origin and facilitating the unwinding of the AT-rich region to initiate replication koreascience.krnih.govuniprot.orgnih.gov. IciA acts in opposition to DnaA, specifically counteracting its role in opening the oriC region koreascience.krnih.gov.
This compound exhibits specificity in its binding to AT-rich repeat regions found in replication origins. It is known to bind to the AT-rich repeat region within the E. coli chromosomal origin, oriC oup.comnih.gov. Furthermore, research using electrophoretic mobility shift assays (EMSA) has demonstrated that IciA can also bind to the corresponding AT-rich regions in certain plasmid origins, such as those of plasmids F (oriS) and R1 oup.comnih.gov. However, this binding specificity is not universal, as IciA was not observed to bind to the AT-rich region of plasmid pSC101 oup.comnih.gov. DNase I footprint analysis has confirmed the interaction of IciA with the AT-rich regions in both F and R1 plasmids oup.comnih.gov. This indicates that IciA's inhibitory activity is targeted towards specific AT-rich sequences found in both chromosomal and certain plasmid replication origins.
Physiological Conditions Influencing this compound's Role in Replication Control
The regulatory role of this compound in replication control is influenced by the physiological state of the bacterial cell. During periods of rapid growth, the intracellular levels of this compound, similar to those of DnaA, tend to remain relatively constant koreascience.krnih.gov. However, as cells transition into the late logarithmic phase or enter stationary phase, a significant increase in the amount of this compound is observed, potentially increasing up to four times compared to levels in log-phase cells koreascience.krnih.govresearchgate.net. Concurrently, the levels of DnaA protein may decrease or remain relatively stable during the stationary phase nih.govresearchgate.netnih.govasm.org. This inverse or differential regulation of protein levels suggests that IciA's inhibitory function may become more prominent under conditions of slower growth or during the stationary phase, contributing to the control of replication initiation in these states oup.complos.org. IciA is not considered a universal inhibitor of replication but rather a factor that acts under specific growth conditions plos.org.
Below is a table summarizing the relative protein levels of IciA and DnaA in different growth phases of E. coli:
| Protein | Growth Phase | Relative Level (compared to log phase) | Notes | Source |
| IciA | Logarithmic | ~1x (approx. 100 dimers) | Relatively constant during rapid growth | nih.govnih.gov |
| IciA | Late Log/Stationary | Up to 4x (approx. 400 dimers) | Level increases significantly | koreascience.krnih.govresearchgate.netnih.gov |
| DnaA | Logarithmic | Relatively constant | koreascience.krnih.gov | |
| DnaA | Stationary | Decreases or remains relatively constant | nih.govresearchgate.netnih.govasm.org |
Consequences of iciA Gene Deletion or Overexpression on Replication Dynamics
Alterations in the expression levels of the iciA gene can impact bacterial replication dynamics. Overexpression of this compound has been reported to result in a prolonged lag phase when a culture from the stationary phase is diluted into fresh growth medium, indicating a delay in the resumption of rapid growth and replication oup.com.
Conversely, the deletion of the iciA gene can have varying effects depending on the replicon. In the case of plasmid F, the absence of the iciA gene led to a slight increase in its copy number oup.comnih.gov. However, deletion of iciA did not show a major effect on the replication of plasmids pSC101 and R1 in a standard E. coli background oup.comnih.gov. Similarly, in a standard strain, the deletion of iciA did not have a major impact on the replication of the E. coli chromosome oup.comnih.gov. Notably, E. coli strains with iciA null mutations are generally viable and exhibit a growth rate comparable to that of wild-type strains under standard laboratory conditions plos.org. In a specific intR1 strain, where a plasmid R1 derivative is integrated into oriC, deleting the iciA gene also did not show a major effect on the replication of the integrated R1 plasmid, suggesting that the influence of IciA on chromosomal replication might be subtle or dependent on the genetic context oup.com.
Below is a table summarizing the observed effects of iciA gene deletion on replication:
| Replicon | Effect of iciA Deletion | Notes | Source |
| E. coli Chromosome | No major effect | In standard laboratory conditions | oup.comnih.gov |
| Plasmid F | Slightly increased copy number | oup.comnih.gov | |
| Plasmid R1 | No major effect | In standard laboratory conditions | oup.comnih.gov |
| Plasmid pSC101 | No major effect | oup.comnih.gov | |
| Integrated R1 (in intR1 strain) | No major effect | Context-dependent or subtle influence | oup.com |
Transcriptional Regulatory Functions
iciA Protein as a Transcriptional Activator (e.g., dnaA gene)
This compound has been demonstrated to act as a transcriptional activator for certain genes, notably the dnaA gene, which encodes the essential initiator protein for chromosomal replication. fishersci.semassbank.eufishersci.ptuniprot.orgnih.govebi.ac.ukpnnl.govexpasy.org Activation of dnaA transcription by IciA has been observed in both in vivo and in vitro studies. massbank.eunih.govebi.ac.uk Beyond dnaA, IciA also activates the expression of the nrd gene, which is involved in the synthesis of deoxyribonucleotides. fishersci.sefishersci.atuniprot.orgexpasy.org Furthermore, IciA (ArgP) activates the transcription of several genes related to amino acid metabolism, including argO, lysP, lysC, asd, dapB, dapD, lysA, and gdhA (in Klebsiella pneumoniae). fishersci.atmpg.dewikipedia.org It is important to note that some studies suggest dnaA and nrdA may not be regulated by ArgP in vivo despite observed in vitro binding. fishersci.atmpg.dewikipedia.orgnih.gov
Specific Promoter Regions Activated by this compound (e.g., dnaA promoter 1P)
Transcriptional activation by IciA involves specific interactions with promoter regions of target genes. In the case of the dnaA gene, IciA binds to the promoter region and specifically activates transcription originating from the dnaA promoter 1P. massbank.eufishersci.ptnih.govebi.ac.uk Two distinct binding sites for IciA, designated IciA I and IciA II, have been identified within the dnaA promoter region. massbank.eufishersci.ptnih.gov The IciA I site, located upstream of the dnaA promoter 1P, is primarily responsible for mediating this transcriptional activation. massbank.euebi.ac.uk For the nrd gene, IciA binds to an AT-rich region located upstream of the nrd promoter. expasy.org
Mechanisms of Transcriptional Activation (e.g., RNA Polymerase recruitment/stabilization)
The mechanism by which IciA activates transcription from the dnaA promoter 1P involves enhancing the binding of RNA polymerase to this promoter. massbank.euebi.ac.uk Research indicates that the binding of two dimers of this compound to the IciA I site facilitates the recruitment or stabilization of RNA polymerase at the dnaA promoter 1P, leading to increased transcription. massbank.euebi.ac.uk Transcriptional activators, in general, can enhance gene expression by increasing the affinity between RNA polymerase and the promoter or by lowering the energy required for the formation of the open complex, a crucial step in transcription initiation. It has been speculated that ArgP (IciA) might directly interact with the alpha-subunit of RNA polymerase to facilitate its recruitment to certain promoters. uni.lu
This compound's Role in Gene Expression Related to Metabolism (e.g., arginine, lysine (B10760008), nrd gene)
Beyond its involvement in DNA replication-related genes, IciA (ArgP) plays a significant role in regulating the expression of genes central to amino acid metabolism. fishersci.sefishersci.atmpg.dewikipedia.org It controls genes such as argO, which is involved in arginine export, and its expression is induced in the presence of arginine. wikipedia.orguniprot.orguni.lu Other metabolic genes regulated by IciA include dapB, gdhA (in K. pneumoniae), lysP, lysC, lysA, dapD, and asd. fishersci.atmpg.dewikipedia.org IciA also influences the expression of the nrd gene, which is essential for the synthesis of the precursors for DNA synthesis. fishersci.sefishersci.atuniprot.orgexpasy.org
Here is a table summarizing some of the metabolic genes regulated by IciA:
| Gene | Function | Regulation by IciA (ArgP) | Coeffector(s) Involved |
| argO | Arginine export | Activation | Arginine |
| dapB | Dihydrodipicolinate reductase (lysine synthesis) | Repression | Lysine |
| gdhA | Glutamate dehydrogenase (in K. pneumoniae) | Repression | Lysine |
| lysP | Lysine permease | Repression | Lysine |
| lysC | Lysine biosynthesis | Repression | Lysine |
| lysA | Lysine biosynthesis | Repression | Lysine |
| dapD | Diaminopimelate synthesis (lysine pathway) | Repression | Lysine |
| asd | Aspartate-semialdehyde dehydrogenase (lysine pathway) | Repression | Lysine |
| nrd | Ribonucleoside diphosphate (B83284) reductase | Activation | Not explicitly stated |
Lysine-Mediated Repression Mechanisms
A notable aspect of IciA's regulatory function in metabolism is its role in mediating repression by lysine. fishersci.atmpg.dewikipedia.org IciA (ArgP) facilitates lysine-mediated repression of several genes, including argO, dapB, gdhA, lysP, lysC, lysA, dapD, and asd. fishersci.atmpg.dewikipedia.org The mechanisms underlying this repression vary depending on the target gene. For genes like dapB and gdhA, the presence of lysine leads to a reduction in ArgP binding to their regulatory regions. fishersci.atmpg.de In contrast, at the argO promoter, lysine-bound ArgP appears to trap RNA polymerase at the promoter clearance step, thereby preventing productive transcription. fishersci.atmpg.deuni.lu Lysine supplementation has been shown to effectively abolish the expression of yggA (argO). uniprot.org
Here is a table detailing the mechanisms of lysine-mediated repression by IciA:
| Target Gene(s) | Mechanism of Lysine-Mediated Repression by IciA (ArgP) |
| dapB, gdhA | Reduced ArgP binding to regulatory regions upon lysine addition. fishersci.atmpg.de |
| argO | Lysine-bound ArgP traps RNA polymerase at the promoter clearance step. fishersci.atmpg.deuni.lu |
| lysP, lysC, lysA, dapD, asd | Repressed upon Lys supplementation; in vitro studies show Lys-sensitive ArgP binding (except argO). fishersci.atmpg.de |
Interactions with Other Cellular Components
Protein-Protein Interactions Involving iciA Protein
This compound engages in specific interactions with several other proteins, influencing processes such as DNA replication initiation and gene transcription. Notable interaction partners include DnaA, RNA Polymerase, HU, and IHF.
Interaction with DnaA: this compound functions as an inhibitor of chromosomal replication initiation in Escherichia coli by specifically binding to the AT-rich region within the origin of replication (oriC). plos.orgnih.govnih.gov This binding blocks the unwinding of the AT-rich region, a critical step mediated by the initiator protein DnaA, often assisted by HU or IHF proteins. plos.org Research indicates that IciA's inhibitory effect occurs when it is present before DnaA, suggesting it prevents the formation of the open complex by directly binding to oriC sequences. plos.org While IciA binding to the 13-mer repeats in oriC does not interfere with DnaA binding to its 9-mer boxes, IciA does block the interaction of DnaA with the 13-mers. nih.gov Beyond its inhibitory role in replication initiation at oriC, IciA can also activate transcription from the dnaA promoter 1P. oup.comnih.gov This activation is proposed to involve IciA facilitating the binding of RNA polymerase, potentially counteracting the repression caused by DnaA oligomerization over the promoter region. oup.comnih.gov
Interaction with RNA Polymerase: this compound has been shown to facilitate the binding of RNA polymerase to the dnaA promoter 1P, thereby activating transcription from this promoter. oup.comnih.gov Studies have identified two IciA binding sites in the dnaA promoter region. The binding of two IciA dimers to the upstream site, known as IciA I, appears to enhance the binding of RNA polymerase to the 1P promoter. oup.comnih.gov Furthermore, interaction between this compound and RNA polymerase has been suggested to contribute to the dissociation of oligomerized DnaA proteins from the 1P promoter, allowing RNA polymerase to bind and initiate transcription. nih.gov In the context of its role as ArgP, IciA's interaction with RNA polymerase is also implicated in lysine-mediated transcriptional repression. Specifically, when bound to lysine (B10760008), ArgP can trap RNA polymerase at the argO promoter after the formation of the open complex, preventing productive transcription. nih.govnih.gov
Interaction with HU and IHF: HU and IHF (Integration Host Factor) are bacterial nucleoid-associated proteins that play roles in DNA structure and function, including assisting DnaA in the unwinding of oriC during replication initiation. plos.orgnih.govfrontiersin.orgasm.org this compound has been shown to block the opening of the AT-rich region of oriC that is mediated by DnaA in conjunction with either HU or IHF. plos.org HU is a structural homolog of IHF and is widely conserved among eubacteria. oup.com While IHF binds to specific DNA sequences and induces significant bending, HU binds DNA in a less sequence-specific manner, although it shows preference for bent DNA. oup.comacs.orgwikipedia.org In vitro studies have demonstrated that HU can functionally substitute for IHF in facilitating E. colioriC unwinding. frontiersin.orgoup.com Both HU and IHF bind to oriC at the pre-initiation stage of replication. frontiersin.orgembopress.org
A summary of the protein-protein interactions involving this compound is presented in the table below:
| Interacting Protein | Role in Interaction with IciA | Biological Process Affected |
| DnaA | IciA inhibits DnaA-mediated oriC unwinding; IciA can activate dnaA transcription by facilitating RNA polymerase binding. plos.orgnih.govnih.govoup.comnih.govnih.gov | DNA Replication Initiation, dnaA gene transcription regulation |
| RNA Polymerase | IciA facilitates RNA polymerase binding to dnaA promoter 1P; Lysine-bound IciA can trap RNA polymerase at promoters. oup.comnih.govnih.govnih.govnih.gov | Transcription (dnaA gene, amino acid metabolism genes) |
| HU | IciA blocks oriC unwinding mediated by DnaA and HU. plos.org HU assists DnaA in oriC unwinding. plos.orgnih.govfrontiersin.orgasm.org | DNA Replication Initiation |
| IHF | IciA blocks oriC unwinding mediated by DnaA and IHF. plos.org IHF assists DnaA in oriC unwinding. plos.orgnih.govfrontiersin.orgasm.org | DNA Replication Initiation |
Interaction with Small Molecules
Beyond its interactions with proteins and DNA, this compound, particularly in its role as ArgP, interacts with small molecules, most notably lysine.
Interaction with Lysine: this compound, also known as ArgP, functions as a transcriptional regulator that mediates the repression of several genes involved in amino acid metabolism in response to the presence of lysine. nih.govnih.gov Genes regulated by ArgP in a lysine-dependent manner include argO, dapB, gdhA, lysP, lysC, lysA, dapD, and asd. nih.govnih.gov Supplementation with lysine leads to the repression of these genes. nih.govnih.gov In vitro studies have demonstrated that ArgP binds to the regulatory regions of these genes, and this binding is often sensitive to the presence of lysine, although the specific mechanism can vary. nih.govnih.gov For instance, at the regulatory regions of dapB and gdhA, the addition of lysine reduces the binding affinity of ArgP. nih.gov In contrast, at the argO promoter, ArgP binding is not sensitive to lysine, but lysine-bound ArgP interacts with RNA polymerase to trap it at the promoter after the open complex has formed, thereby inhibiting transcription. nih.govnih.gov
The interaction of IciA (ArgP) with Lysine and its effect on gene expression are summarized below:
| Small Molecule | Effect on IciA (ArgP) Interaction/Function | Genes Affected | Outcome on Gene Expression |
| Lysine | Mediates transcriptional repression; affects ArgP binding to regulatory regions or traps RNA Polymerase. nih.govnih.gov | argO, dapB, gdhA, lysP, lysC, lysA, dapD, asd nih.govnih.gov | Repression nih.govnih.gov |
Post Translational Regulation and Stability
Proteolytic Degradation of iciA Protein (e.g., by Protease Do)
Research has identified that the this compound in Escherichia coli is subject to specific proteolytic degradation. nih.gov The protease responsible for this cleavage is Protease Do, which is the product of the htrA gene. nih.gov This process involves the specific hydrolysis of the full-length 33 kDa this compound, resulting in a smaller 27 kDa fragment. nih.gov
Table 1: Research Findings on Proteolytic Degradation of this compound
| Feature | Description | Reference |
|---|---|---|
| Protein | This compound | nih.gov |
| Protease | Protease Do (htrA gene product) | nih.gov |
| Organism | Escherichia coli | nih.gov |
| Initial Size of iciA | 33 kDa | nih.gov |
| Cleaved Fragment Size | 27 kDa | nih.gov |
| Effect of Cleavage | The 27 kDa fragment cannot interact with the oriC region. | nih.gov |
| Location of Cleavage Site | Presumed to be within the N-terminal DNA-binding domain. | nih.gov |
Implications of Post-Translational Control for this compound Activity
The post-translational control of the this compound, specifically through proteolytic degradation, has significant implications for its activity and, consequently, for the regulation of DNA replication in E. coli. Proteolysis is an irreversible PTM that can rapidly alter the biological activity of a protein. youtube.comnih.gov
The primary function of the this compound is to act as an inhibitor of the initiation of DNA replication by binding to the 13-mer repeats within the oriC region. nih.gov This binding blocks the action of the initiator protein, DnaA. nih.gov The specific cleavage of iciA by Protease Do effectively inactivates this inhibitory function. nih.gov By removing the N-terminal DNA-binding domain, the resulting protein fragment can no longer bind to its target site on the chromosome, thereby lifting the inhibition on replication initiation. nih.gov
This proteolytic control provides a swift and efficient mechanism for the cell to regulate the timing of DNA replication. nih.gov By degrading the this compound, the cell can remove a key negative regulator and allow the replication process to proceed. This suggests that the intracellular breakdown of iciA by Protease Do is a potential regulatory mechanism involved in controlling the initiation of DNA replication in Escherichia coli. nih.gov Such targeted degradation is a common strategy in cellular processes to remove regulatory proteins when they are no longer needed, ensuring that events like cell cycle progression occur in a timely and ordered manner. nih.gov
Evolutionary Conservation and Comparative Genomics
iciA Homologs in Other Bacterial Species (e.g., Mycobacterium tuberculosis, LysR family)
Homologs of the E. coli iciA protein are found in a wide array of bacteria, reflecting a conserved mechanism of genetic regulation. These proteins are part of the LysR-type transcriptional regulator (LTTR) family, which is one of the most abundant groups of transcriptional regulators in prokaryotes nih.govnih.govebi.ac.uk. The LTTR family is characterized by a conserved N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal substrate-binding domain that responds to small-molecule inducers ebi.ac.uk.
A notable homolog of IciA has been identified in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The protein, encoded by the gene Rv1985c, shows functional similarities to E. coli IciA plos.orgnih.gov. Research demonstrates that the M. tuberculosis IciA-like protein (rIciA) can inhibit the initiation of DNA replication nih.gov. Specifically, it binds to the A+T-rich region within the origin of replication (oriC), thereby blocking the DnaA-dependent helix opening that is a critical step for the initiation of chromosomal replication plos.org. This inhibitory action suggests a role for the IciA homolog in controlling the bacterial cell cycle. It is proposed that this protein may be involved in maintaining the latent, or dormant, state of M. tuberculosis by arresting DNA replication plos.org. This is supported by observations in E. coli where this compound concentrations increase as cells enter the stationary phase plos.orgnih.gov.
The classification of IciA within the LysR family places it among a vast group of regulators with diverse functions, including roles in metabolism, virulence, and stress response nih.govebi.ac.uk. While IciA's primary characterized role is in replication control, its family members regulate a wide variety of genes. For example, other well-studied LTTRs include CatR, involved in aromatic compound degradation, and CysB, a regulator of cysteine biosynthesis ebi.ac.uk. This familial connection underscores the evolutionary adaptability of the basic LTTR structure for a multitude of regulatory purposes.
| Protein/Gene | Organism | Family | Known or Presumed Function | Reference |
|---|---|---|---|---|
| IciA (ArgP) | Escherichia coli | LysR-type (LTTR) | Inhibits initiation of in vitro chromosomal replication at oriC; Activates transcription of the dnaA gene. nih.govnih.gov | nih.govnih.gov |
| Rv1985c (IciA-like protein) | Mycobacterium tuberculosis | LysR-type (LTTR) | Inhibits DnaA-mediated helix opening at oriC; Implicated in maintaining latency. plos.orgnih.gov | plos.orgnih.gov |
| LysR | Escherichia coli | LysR-type (LTTR) | Activates transcription of the lysA gene. uniprot.org | uniprot.org |
| CysB | General (Bacteria) | LysR-type (LTTR) | Regulator of cysteine biosynthesis. ebi.ac.uk | ebi.ac.uk |
| MetR | General (Bacteria) | LysR-type (LTTR) | Methionine biosynthesis regulator. ebi.ac.ukebi.ac.uk | ebi.ac.ukebi.ac.uk |
| CatR | General (Bacteria) | LysR-type (LTTR) | Involved in aromatic compound degradation. ebi.ac.uk | ebi.ac.uk |
Functional Divergence and Conservation in Prokaryotic Replication and Gene Regulation
The study of iciA and its homologs reveals a pattern of both functional conservation and divergence in the regulation of fundamental prokaryotic processes.
Conservation: The core function of IciA—the inhibition of DNA replication initiation—appears to be a conserved trait. Both the E. coli this compound and its homolog in Mycobacterium tuberculosis (Rv1985c) directly interact with the origin of replication (oriC) to prevent the unwinding of the DNA helix plos.orgnih.gov. This action serves as a negative regulatory mechanism, providing a brake on cell division. This conservation suggests that direct inhibition of replication initiation by an LTTR family protein is an ancient and effective strategy for controlling bacterial proliferation, particularly in response to changing environmental conditions or entry into a stationary or dormant phase plos.org.
Divergence: Despite this conserved core function, significant functional divergence is also evident. In E. coli, IciA exhibits a dual role. While it inhibits replication by binding to the oriC region, it also functions as a transcriptional activator for the dnaA gene, which encodes the essential initiator protein DnaA nih.gov. This presents a complex regulatory circuit where IciA can both directly inhibit the replication machinery and also enhance the expression of a key initiator protein. This dual functionality allows for a more nuanced control over the replication process than simple inhibition alone.
The broader context of the LysR family further illustrates the principle of functional divergence. The LTTR family is a prime example of how a conserved protein fold, particularly the DNA-binding domain, has been adapted through evolution to regulate a vast and diverse set of genes and metabolic pathways nih.govebi.ac.uk. While IciA is tailored to the regulation of DNA replication, other LTTRs respond to different molecular signals to control distinct cellular processes ebi.ac.uk. This divergence highlights the evolutionary plasticity of these regulators, allowing bacteria to adapt their genetic expression to a wide range of environmental niches and stresses. The potential role of the M. tuberculosis IciA homolog in the specific context of latency and pathogenesis is another example of how a conserved regulatory protein can be co-opted for specialized, species-specific functions plos.orgnih.gov.
Methodological Approaches in Icia Protein Research
In Vitro Replication Systems
In vitro replication systems have been fundamental in demonstrating the inhibitory function of the IciA protein on DNA replication. These cell-free systems utilize purified components to reconstitute the initiation of replication from plasmids containing the E. coli origin of replication, oriC.
Detailed Research Findings: Initial studies identified IciA as a protein that specifically inhibits the initiation of oriC-dependent DNA replication in vitro. The system typically includes a supercoiled oriC plasmid template, the initiator protein DnaA, and other essential replication factors. The addition of purified this compound to this system was shown to block the replication process. This inhibition is achieved by IciA binding to the three 13-mer AT-rich repeats within oriC, which prevents the DnaA protein from unwinding the DNA at this site—a critical step for the initiation of replication nih.govcreative-biostructure.com. The inhibitory effect of IciA has also been demonstrated in the context of the replication of other genetic elements that contain similar AT-rich regions, such as plasmids F and R1 nih.gov.
| In Vitro Replication System Component | Function | Effect of IciA Addition |
| oriC Plasmid | Template for DNA replication | IciA binds to the 13-mer repeats |
| DnaA Protein | Initiator protein, unwinds DNA at oriC | IciA blocks DnaA-mediated unwinding |
| Replication Factors | Enzymes and proteins required for DNA synthesis | Replication is inhibited at the initiation stage |
Electrophoretic Mobility Shift Assays (EMSA)
Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, have been instrumental in demonstrating the direct binding of the this compound to specific DNA sequences. This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment nih.govnih.gov.
Detailed Research Findings: EMSA has been used extensively to confirm that the this compound binds directly to the AT-rich 13-mer repeats within the E. coli oriC nih.gov. These assays typically involve incubating purified this compound with a labeled DNA probe containing the target sequence. The resulting mixture is then subjected to electrophoresis. A "shift" in the mobility of the labeled DNA probe upon the addition of IciA indicates the formation of a protein-DNA complex. Competition assays, where an excess of unlabeled specific or non-specific DNA is added, have further confirmed the specificity of this interaction. Similar EMSA studies have shown that IciA also binds to the AT-rich regions in the replication origins of plasmids F and R1, but not to that of pSC101 nih.gov. Furthermore, EMSA has been used to identify IciA binding sites within the promoter region of the dnaA gene, revealing a role for IciA in transcriptional regulation jmicrobiol.or.kr.
| Assay Component | Description | Observation with IciA |
| Labeled DNA Probe | A short, labeled piece of DNA containing the putative binding site (e.g., oriC 13-mers, dnaA promoter) | A slower migrating band appears, indicating a protein-DNA complex |
| Purified this compound | The protein being investigated for DNA binding activity | The amount of shifted complex increases with increasing protein concentration |
| Competitor DNA | Unlabeled DNA used to test the specificity of the interaction | Unlabeled oriC DNA competes for binding, reducing the shifted band, while non-specific DNA does not |
DNase I Footprinting Analysis
DNase I footprinting is a high-resolution technique used to identify the specific DNA sequences to which a protein binds frontiersin.orgfrontiersin.orgnih.gov. When a protein is bound to DNA, it protects the phosphodiester backbone of that DNA from cleavage by DNase I. This protection leaves a "footprint" on the DNA, which can be visualized as a gap in the ladder of DNA fragments when analyzed by gel electrophoresis.
Detailed Research Findings: DNase I footprinting analysis has been employed to precisely map the binding sites of the this compound on both the oriC and the dnaA promoter region. For oriC, these studies have confirmed that IciA binds to the three tandem 13-mer repeats nih.gov. In the case of the dnaA promoter, DNase I footprinting revealed two distinct binding sites for IciA. One site is located upstream of the promoter 1P, and the other is downstream of the promoter 2P jmicrobiol.or.kr. This detailed mapping of binding sites has been crucial for understanding how IciA exerts its dual functions in both replication inhibition and transcriptional activation.
| DNA Region | IciA Binding Site Location | Functional Implication |
| oriC | The three tandem 13-mer AT-rich repeats | Inhibition of DNA replication initiation |
| dnaA Promoter | Upstream of promoter 1P and downstream of promoter 2P | Transcriptional activation of the dnaA gene |
Gene Cloning and Overexpression Techniques
The cloning and overexpression of the iciA gene have been pivotal for producing the large quantities of pure this compound necessary for biochemical and structural studies proteinstructures.comnus.edu.sgjyi.org. These techniques involve inserting the iciA gene into an expression vector, which is then introduced into a suitable host organism, typically E. coli, for large-scale protein production.
Detailed Research Findings: The iciA gene was cloned, sequenced, and overexpressed to facilitate the purification of the this compound proteinstructures.com. The gene was identified to have an open reading frame encoding a protein with a predicted molecular weight of 33.4 kDa. The overexpression of the iciA gene in E. coli allowed for a simplified and efficient purification protocol, yielding large amounts of active protein. This availability of purified IciA has been a prerequisite for the in vitro replication assays, EMSA, and DNase I footprinting studies that have defined its function.
| Technique | Purpose in IciA Research | Outcome |
| Gene Cloning | To isolate the iciA gene and place it into a plasmid vector | Creation of a recombinant plasmid containing the iciA gene |
| Overexpression | To produce large quantities of the this compound in a host system | High-yield production of recombinant this compound for purification |
| Protein Purification | To isolate the this compound from other cellular components | Availability of highly pure and active this compound for functional assays |
Mutagenesis Studies (e.g., site-directed mutagenesis of iciA binding sites)
Mutagenesis studies, particularly site-directed mutagenesis, have been used to investigate the functional importance of specific nucleotides within the IciA binding sites. By altering the DNA sequence of the 13-mer repeats in oriC, researchers can assess the impact of these changes on both IciA binding and its inhibitory effect on replication.
Detailed Research Findings: Site-directed mutagenesis of the 13-mer region in oriC has provided significant insights into the mechanism of IciA-mediated inhibition creative-biostructure.com. These studies have shown that the AT-richness of the leftmost 13-mer and the specific sequences of the middle and right 13-mers are crucial for oriC function. The degree of inhibition of oriC plasmid replication by IciA was found to correlate with its binding affinity to these mutant 13-mer sequences. These findings support the model where the specific interaction between IciA and the 13-mers is the basis for its inhibitory role in DNA replication initiation creative-biostructure.com.
| oriC 13-mer Region | Mutational Approach | Key Finding |
| Left 13-mer | Alterations to reduce AT content | AT-richness is essential for oriC function |
| Middle and Right 13-mers | Specific nucleotide substitutions | Sequence specificity is critical for DnaA interaction and origin unwinding |
| Various 13-mer mutants | Correlation of IciA binding affinity with replication inhibition | The strength of IciA binding directly relates to its inhibitory activity |
Transcriptional Fusion Assays
Transcriptional fusion assays are used to study the regulation of gene expression. In the context of IciA, these assays have been used to investigate its effect on the activity of the dnaA gene promoters. This typically involves fusing the promoter region of the dnaA gene to a reporter gene (e.g., lacZ) whose product can be easily measured.
Detailed Research Findings: Transcriptional fusion assays have demonstrated that IciA acts as a transcriptional activator for the dnaA gene jmicrobiol.or.kr. By fusing the dnaA promoter region to a reporter gene, it was observed that the presence of IciA enhanced transcription specifically from the dnaA promoter 1P, both in vivo and in vitro. Interestingly, the DnaA protein itself acts as a repressor at this promoter. Further studies showed that IciA can counteract the repressive effect of DnaA on the 1P promoter. This suggests a complex regulatory circuit where IciA can inhibit replication directly at oriC but also indirectly by modulating the expression of the initiator protein DnaA jmicrobiol.or.kr.
| Promoter Studied | Reporter Gene Fusion | Effect of IciA |
| dnaA promoter 1P | dnaA 1P - lacZ | Transcription is enhanced |
| dnaA promoter 2P | dnaA 2P - lacZ | No significant effect on transcription |
Crystallography and Structural Biology Techniques
Crystallography and other structural biology techniques, such as X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful methods for determining the three-dimensional structure of proteins at atomic resolution. Such structural information is invaluable for understanding the molecular mechanisms of protein function.
Detailed Research Findings: To date, there are no publicly available high-resolution crystal structures of the E. coli this compound in the Protein Data Bank. While the primary sequence of IciA suggests a helix-turn-helix DNA-binding motif, and it is known to be a member of the LysR family of transcriptional regulators, its detailed three-dimensional structure and the precise molecular interactions with its DNA binding sites remain to be elucidated through crystallographic or other structural biology techniques proteinstructures.com. Determining the crystal structure of IciA, both alone and in complex with its DNA targets, would provide significant insights into its dual regulatory roles and is an important area for future research.
Genetic Approaches (e.g., deletion mutants, overexpression strains)
The study of the this compound, also known as ArgP, has been significantly advanced through the use of genetically engineered E. coli strains. These include strains where the iciA gene has been removed (deletion mutants) and strains designed to produce the this compound in large quantities (overexpression strains).
Deletion Mutants: Probing the Consequences of Absence
Researchers have constructed iciA deletion mutants (often denoted as ΔargP) to investigate the protein's role in cellular processes. One method for creating such a mutant involves the targeted removal of the iciA gene from the E. coli chromosome. The absence of IciA has been shown to have distinct effects on both plasmid and chromosomal dynamics. For instance, the deletion of the iciA gene led to a noticeable increase in the copy number of plasmid F. nih.gov However, this genetic modification did not appear to significantly impact the replication of the E. coli chromosome itself. nih.gov
The primary utility of ΔargP strains has been in dissecting the regulatory network governed by IciA, particularly in the context of amino acid metabolism. Studies utilizing these mutants have been instrumental in identifying genes whose expression is controlled by IciA. For example, in a ΔargP background, the transcriptional activation of the lysP gene, which is involved in lysine (B10760008) transport, is significantly diminished. nih.gov This observation, along with the analysis of other genes, has solidified the role of IciA as a key transcriptional regulator in response to lysine availability.
To investigate the regulatory effects of IciA, scientists have employed techniques such as promoter-lacZ fusions in both wild-type (argP⁺) and ΔargP backgrounds. This approach allows for the quantification of gene expression by measuring the activity of the β-galactosidase enzyme, which is encoded by the lacZ gene. The table below summarizes the observed effects on the expression of several genes in the absence of the this compound.
| Gene | Function | Effect of ΔargP |
| lysP | Lysine-specific permease | Markedly reduced transcriptional activation |
| lysC | Aspartokinase III | Altered lysine-mediated repression |
| lysA | Diaminopimelate decarboxylase | Altered lysine-mediated repression |
| dapD | Tetrahydrodipicolinate succinylase | Altered lysine-mediated repression |
| asd | Aspartate-semialdehyde dehydrogenase | Altered lysine-mediated repression |
Overexpression Strains: Examining the Impact of Abundance
To explore the effects of elevated levels of the this compound, researchers have constructed overexpression strains. A common strategy for this is to clone the iciA gene into a high-copy-number plasmid vector, such as pUC18, and introduce it into E. coli. In one such study, the iciA gene was inserted into the Sma I restriction site of the pUC18 vector, placing it under the control of a promoter that drives high-level expression. pnas.org
The overexpression of IciA has been shown to produce a distinct and observable phenotype. Strains with enhanced levels of the this compound exhibit a significant lag phase when they are transferred into a fresh growth medium. pnas.orgnih.gov This suggests that an overabundance of IciA may interfere with the normal processes of cell cycle initiation and adaptation to new environments. The construction of these IciA-overproducing strains has also been a practical boon for biochemists, simplifying the purification of large quantities of the protein for in vitro studies. nih.gov
The following table details the components and observed phenotype of a representative IciA overexpression system.
| Component | Description |
| Gene | iciA (also known as argP) |
| Vector | pUC18 |
| Cloning Site | Sma I |
| Host Strain | Escherichia coli |
| Observed Phenotype | Pronounced lag phase upon transfer to fresh medium |
Physiological Roles and Cellular Consequences
Integration of iciA Protein Function within the Bacterial Cell Cycle
The IciA (Inhibitor of chromosomal initiation A) protein plays a crucial role in the negative regulation of DNA replication initiation, a key event in the bacterial cell cycle. In Escherichia coli, the initiation of chromosome replication occurs at a specific origin, oriC. The process is primarily driven by the initiator protein DnaA, which binds to specific sequences within oriC called DnaA boxes. This binding, in an ATP-dependent manner, leads to the unwinding of the DNA double helix at an adjacent AT-rich region, forming an open complex. This unwinding is a prerequisite for the assembly of the replisome and the commencement of DNA synthesis. frontiersin.org
IciA intervenes in this critical step by specifically binding to the 13-mer AT-rich repeats within the oriC region. nih.gov This binding action by IciA physically obstructs the DnaA protein from opening the DNA helix, thereby inhibiting the formation of the open complex and, consequently, the initiation of replication. nih.govplos.org While E. coli mutants lacking the iciA gene are viable and exhibit normal growth rates under standard conditions, the protein is thought to exert its inhibitory function under specific physiological circumstances. plos.org The regulatory role of IciA is further underscored by its interaction with other replication origins; it has been shown to bind to the AT-rich regions of plasmids F (oriS) and R1, but not pSC101. nih.gov Deletion of the iciA gene leads to a slight increase in the copy number of plasmid F, while the replication of the E. coli chromosome and plasmids pSC101 and R1 remains largely unaffected. nih.gov
This compound's Role as a Nucleoid-Associated Protein
The bacterial chromosome is a highly condensed structure known as the nucleoid, which is organized by a group of DNA-binding proteins called nucleoid-associated proteins (NAPs). nih.gov These proteins are fundamental to the architecture and function of the bacterial genome, playing roles in DNA compaction, replication, transcription, and repair. nih.gov The this compound has been identified as a member of this important class of proteins in Escherichia coli. nih.govnih.gov
As a NAP, IciA contributes to the dynamic organization of the nucleoid. nih.gov While some NAPs bind to specific DNA sequences, IciA exhibits apparently sequence-nonspecific DNA binding, with a preference for curved DNA structures. nih.gov This characteristic is shared with several other NAPs, including CbpA, Hfq, and H-NS. nih.gov The binding of NAPs like IciA can influence the topology of DNA through bending, wrapping, or bridging, which in turn affects various cellular processes that rely on DNA accessibility. nih.gov The ability of IciA to interact with DNA architecture highlights its dual function not only as a specific regulator of replication initiation at oriC but also as a more general contributor to the structural maintenance and organization of the bacterial chromosome.
Impact on Bacterial Growth and Adaptation (e.g., prolonged lag phase)
The influence of the this compound extends to bacterial growth dynamics and the ability of cells to adapt to new environments. While not essential for viability under optimal conditions, the levels of IciA can affect the transition between different growth phases. plos.org Specifically, elevated levels of the this compound have been linked to a prolonged lag phase when bacterial cells are transferred to a fresh growth medium. plos.org The lag phase is a period of adaptation where cells adjust their metabolic processes to the new environment before commencing exponential growth. The overexpression of proteins, in general, can trigger stress responses and lead to significant cell death, with surviving cells exhibiting adaptive mutations. nih.gov
The prolonged lag phase associated with high IciA levels suggests a role for this protein in modulating the readiness of the cell to initiate rapid growth and division. plos.org This could be a regulatory mechanism to ensure that DNA replication and cell division are initiated only when cellular conditions are favorable. The adaptation to nutrient downshifts, for instance, is a critical survival strategy for bacteria, often involving global changes in gene expression and metabolic reprogramming. researchgate.net While the precise mechanisms are complex, the involvement of proteins like IciA in controlling fundamental processes such as DNA replication initiation points to their significance in the broader context of bacterial fitness and adaptation to fluctuating environmental conditions.
| Feature | Observation | Implication |
| IciA Overexpression | Cells exhibit a prolonged lag phase upon transfer to fresh medium. plos.org | IciA may act as a checkpoint, delaying cell cycle progression until conditions are optimal for growth. |
| General Protein Overexpression | Can induce >99.9% cell death and lead to adaptive mutations in survivors. nih.gov | High levels of any single protein, including IciA, can impose a significant fitness cost, driving adaptation. |
| Nutrient Downshift | Bacteria activate specific stress-response mechanisms to adapt. researchgate.net | The regulatory role of IciA might be particularly important during transitions from nutrient-rich to nutrient-poor environments. |
Involvement in Stress Responses (e.g., stationary phase)
The expression and activity of the this compound are linked to the cellular stress response, particularly during the transition from exponential growth to the stationary phase. The stationary phase is characterized by nutrient limitation and an accumulation of toxic byproducts, which triggers a global reprogramming of gene expression to promote long-term survival. nih.gov
In E. coli, the cellular concentration of the this compound increases significantly as cells enter the stationary phase. nih.gov Immunoassays have revealed that the amount of this compound can increase four-fold in stationary-phase cells compared to the approximately 100 dimers present in log-phase cells. nih.gov Concurrently, the levels of the initiator protein DnaA decrease. nih.gov This inverse regulation of an inhibitor (IciA) and an activator (DnaA) of DNA replication initiation suggests a mechanism to halt cell division when conditions are no longer favorable for growth. NAPs, in general, play a crucial role in orchestrating the profound changes in chromosome structure and gene expression that occur in response to stress. nih.gov They can coat the chromosome to provide a protective barrier and regulate the transcription of stress-related genes. nih.gov The upregulation of IciA during the stationary phase is consistent with a broader strategy of cellular dormancy and survival under harsh conditions.
| Growth Phase | This compound Level | DnaA Protein Level | Consequence |
| Logarithmic Phase | ~100 dimers per cell nih.gov | Normal | Active DNA replication and cell division. |
| Stationary Phase | 4-fold increase nih.gov | Decreased nih.gov | Inhibition of new rounds of DNA replication initiation, promoting cell survival under stress. |
Relevance in Bacterial Pathogenesis (e.g., M. tuberculosis)
The regulatory functions of IciA and its homologs are also relevant in the context of bacterial pathogenesis, particularly for persistent pathogens like Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. plos.orgnih.gov M. tb has the remarkable ability to enter a dormant or latent state within the host, allowing it to persist for years without causing active disease. plos.org The regulation of DNA replication is critical for this transition into and maintenance of latency.
A homolog of the E. coli this compound in M. tb, encoded by the gene Rv1985c, has been shown to play a similar inhibitory role in the initiation of DNA replication. plos.org This IciA-like protein specifically binds to the A+T-rich region of the M. tb origin of replication (oriC) and blocks the helix-opening activity of the M. tb DnaA protein. plos.orgnih.gov This inhibition of open complex formation effectively arrests the initiation of chromosomal replication. plos.org
This mechanism is thought to be a key factor in establishing and maintaining the latent state of M. tb infection. plos.org During dormancy, the IciA-like protein would be active, preventing the bacterium from replicating. Upon reactivation, signals would likely lead to the inactivation or downregulation of the IciA homolog, allowing DnaA to initiate replication and the bacterium to resume growth, leading to active disease. plos.org The ability of pathogens to modulate fundamental processes like replication in response to host environments is a critical aspect of their virulence and survival strategies. nih.gov
Future Research Directions and Unresolved Questions
Elucidation of Atomic-Level Structural Dynamics and Protein Conformation
While the crystal structure of a homolog of IciA from Mycobacterium tuberculosis has provided initial insights into its architecture, including its dimerization and domain organization researchgate.net, a detailed understanding of the atomic-level structural dynamics and conformational changes of IciA protein, particularly in Escherichia coli, is still lacking. Proteins are dynamic molecules that undergo conformational changes essential for their function, including DNA binding and interaction with other molecules frontiersin.orgnih.gov. Future studies should aim to determine high-resolution structures of this compound in different functional states, such as unbound, bound to various DNA targets (e.g., oriC, different gene promoters), and potentially in complex with other interacting proteins or small molecule modulators. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) can provide structural snapshots researchgate.net. Complementary approaches like hydrogen-deuterium exchange coupled with mass spectrometry and single-molecule techniques can offer insights into protein dynamics and conformational heterogeneity nih.gov. Molecular dynamics simulations can further explore the flexibility and transitions between different conformational states at an atomic level researchgate.netresearchgate.net. A key unresolved question is how conformational changes in IciA upon binding to different DNA sequences or interacting partners influence its dual roles in replication inhibition and transcriptional regulation.
Comprehensive Mapping of this compound Interactome in vivo
IciA is known to interact with DNA at oriC and specific gene promoters plos.orgoup.comnih.govoup.com. It also interacts with DnaA protein and potentially RNA polymerase researchgate.netoup.comresearchgate.net. However, a comprehensive mapping of the full in vivo interactome of this compound is crucial for understanding its cellular roles within the complex intracellular environment acs.org. Future research should utilize high-throughput techniques such as affinity purification coupled with mass spectrometry (AP-MS) or cross-linking mass spectrometry to identify all protein, nucleic acid (DNA and RNA), and potentially small molecule partners that interact with IciA under different physiological conditions, growth phases, and stress responses. oup.com. Techniques like the bacterial two-hybrid system can also help identify protein-protein interactions oup.com. Understanding the dynamic nature of these interactions and how they are regulated will provide a more complete picture of how IciA integrates into cellular processes beyond replication initiation and known transcriptional regulation. An unresolved question is the extent and context-dependency of IciA's interactions and how these interactions modulate its diverse functions in vivo. The STRING database provides a predicted interaction network for E. coli ArgP (IciA), listing potential interactors and associated biological processes, which can serve as a starting point for experimental validation string-db.org.
Detailed Understanding of Spatiotemporal Localization and Dynamics within the Cell
IciA has been described as a nucleoid-associated protein asm.orgnih.gov, suggesting its association with the bacterial chromosome. However, a detailed understanding of its precise spatiotemporal localization within the cell and its dynamic behavior is needed. Future research should employ advanced live-cell imaging techniques using fluorescent protein fusions of IciA to track its localization and dynamics throughout the cell cycle and in response to environmental changes nih.govnih.gov. Super-resolution microscopy could provide higher spatial resolution of its localization relative to the chromosome and other cellular structures. Quantitative analysis of single-molecule tracking data can reveal diffusion rates, binding kinetics, and potential transient interactions acs.org. Understanding where and when IciA is located and how it moves within the cell is essential for deciphering how it accesses its DNA targets and interacts with other cellular components to exert its regulatory effects. An unresolved question is whether IciA's localization is uniform or concentrated in specific cellular regions and how its dynamic behavior contributes to the timing and specificity of its interactions.
Unraveling Complex Regulatory Networks Involving this compound and its Modulators
IciA functions as a transcriptional regulator, activating genes like dnaA and regulating others involved in nucleotide biosynthesis and amino acid metabolism plos.orgoup.comoup.comasm.orgnih.govpnas.orgfrontiersin.orgasm.org. It is also regulated by factors influencing chromosome replication initiation oup.comfrontiersin.org. Future research needs to fully unravel the complex regulatory networks involving IciA. This includes identifying all direct and indirect transcriptional targets of IciA through techniques like ChIP-seq followed by RNA-seq under various conditions. Investigating potential post-translational modifications of IciA and how they affect its activity, stability, and interactions is also crucial. Furthermore, exploring how potential small molecule ligands, such as lysine (B10760008) in its role as ArgP, modulate IciA's DNA binding and regulatory functions is necessary asm.orgnih.gov. Understanding the upstream signals and regulatory pathways that control iciA gene expression and this compound activity will provide a complete picture of its role in cellular regulation. A key unresolved question is how IciA's different regulatory roles are coordinated and integrated within the broader cellular regulatory landscape.
Q & A
Q. What is the primary mechanism by which iciA protein inhibits chromosomal replication initiation in Escherichia coli?
iciA inhibits replication initiation by binding to the A+T-rich region of the oriC origin, preventing DnaA-mediated helix opening—a critical step for replication initiation. This binding blocks the unwinding of DNA required for helicase loading. Experimental evidence from electrophoretic mobility shift assays (EMSA) and primer extension analyses confirms iciA's sequence-specific interaction with oriC . Key methodological steps include:
- EMSA : Use radiolabeled A+T-rich DNA probes and purified iciA to visualize DNA-protein complexes.
- Primer extension : Detect KMnO4-sensitive thymine residues in unwound DNA to map helix-opening inhibition .
Q. How can researchers quantify iciA's inhibitory effect on DNA replication in vitro?
A standard approach involves measuring replication activity in a reconstituted system with purified DnaA, iciA, and supercoiled oriC plasmid DNA. Inhibition is quantified by:
- Enzyme activity assays : Compare replication rates (e.g., via radiolabeled dNTP incorporation) with/without iciA. For example, 0.6 mg of iciA reduces replication activity to 10% .
- Gel electrophoresis : Resolve replication products to assess inhibition efficiency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in iciA's inhibitory efficiency across studies?
Discrepancies often arise from variations in:
- Protein purity : Ensure iciA is free of contaminants (e.g., via SDS-PAGE and mass spectrometry).
- Buffer conditions : Optimize ATP concentration (5 mM ATP is critical for DnaA activity) and ionic strength to mimic physiological environments .
- Temporal addition : iciA must be added before DnaA to inhibit helix opening; post-addition has no effect . Include controls with ATPγS (non-hydrolysable ATP analog) to validate energy requirements.
Q. How can researchers investigate iciA's role in Mycobacterium tuberculosis dormancy?
Advanced methodologies include:
- Helix-opening assays : Use M. tb oriC templates and monitor DnaA-iciA interactions via primer extension with KMnO4 oxidation. iciA blocks unwinding at the A+T-rich region, mimicking dormancy conditions .
- Gene knockout models : Compare replication kinetics in wild-type vs. iciA-deficient M. tb strains under hypoxia (to simulate latency).
- qPCR/Pull-down assays : Measure iciA expression levels during dormancy activation phases .
Q. What are the critical controls for studying iciA-DNA binding specificity?
Rigorous experimental design requires:
- Cold competition EMSA : Add excess unlabeled homologous (A+T-rich) vs. heterologous DNA to confirm binding specificity .
- DNase I footprinting : Identify exact binding sites on oriC by comparing digestion patterns with/without iciA .
- Negative controls : Use mutant oriC plasmids lacking A+T-rich regions to validate functional binding .
Methodological Considerations
Q. How to optimize in vitro replication assays for studying iciA-DnaA interactions?
Key steps include:
- Template preparation : Use supercoiled plasmids (e.g., pIC1 or pISC1) with intact oriC regions. Linearized templates may yield false negatives .
- Protein ratios : Titrate iciA:DnaA ratios (e.g., 1:1 to 5:1) to determine IC50 values.
- Detection sensitivity : Employ SYBR Gold staining or radiolabeling for low-abundance replication products .
Q. What statistical approaches are recommended for analyzing iciA's dose-dependent inhibition?
- Non-linear regression : Fit replication activity data to a sigmoidal dose-response curve (e.g., using GraphPad Prism) to calculate IC50.
- Error analysis : Report standard deviations from triplicate experiments and account for batch-to-batch protein variability .
Data Interpretation and Reporting
Q. How should researchers address non-reproducible results in iciA inhibition assays?
- Troubleshooting checklist :
Q. What metrics are essential for publishing iciA-related findings?
Include:
- Binding affinity : Report dissociation constants (Kd) from EMSA or surface plasmon resonance (SPR).
- Replication inhibition : Provide IC50 values and statistical significance (e.g., p < 0.05 via Student’s t-test).
- Biological relevance : Link findings to M. tb dormancy or bacterial cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
